Benzo[b][1,10]phenanthrolin-7-amine
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Overview
Description
Benzo[b][1,10]phenanthrolin-7-amine: is a heterocyclic compound that belongs to the phenanthroline family It is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b][1,10]phenanthrolin-7-amine typically involves the cyclization of suitable precursors. One common method includes the condensation of 2-aminobenzophenone with o-phenylenediamine under acidic conditions, followed by cyclization to form the phenanthroline core . Another approach involves the Ullmann condensation of 2-bromobenzoic acid with aminoquinolines, followed by cyclization using trifluoroacetic anhydride or concentrated sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzo[b][1,10]phenanthrolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthroline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Benzo[b][1,10]phenanthrolin-7-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are utilized in catalysis and materials science .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, they exhibit antimicrobial and antiviral activities .
Industry: The compound is used in the development of advanced functional materials, such as luminescent polymers and metal-organic frameworks, due to its strong chelating properties .
Mechanism of Action
The mechanism of action of Benzo[b][1,10]phenanthrolin-7-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerases . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its catalytic and antimicrobial activities .
Comparison with Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming stable complexes with metal ions.
Acridine Derivatives: These compounds share a similar planar structure and exhibit similar biological activities, such as DNA intercalation and enzyme inhibition.
Benzo[c]phenanthrolines: These compounds have a similar fused ring structure and are used in similar applications, including catalysis and medicinal chemistry.
Uniqueness: Benzo[b][1,10]phenanthrolin-7-amine is unique due to its specific ring structure and the presence of an amine group, which enhances its ability to form stable complexes with metal ions and interact with biological macromolecules. This makes it particularly valuable in the development of new catalytic systems and therapeutic agents .
Properties
Molecular Formula |
C16H11N3 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
benzo[b][1,10]phenanthrolin-7-amine |
InChI |
InChI=1S/C16H11N3/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H,(H2,17,19) |
InChI Key |
BQJXJQYSFHVHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)N |
Origin of Product |
United States |
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